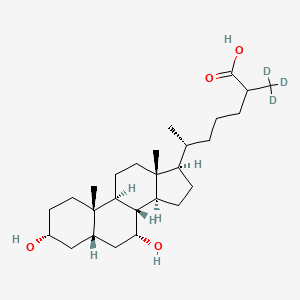

3Alpha,7Alpha-Dihydroxycoprostanic Acid-d3

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Compound 3, also known as triazole, is a five-membered heterocyclic compound containing three nitrogen atoms. Triazoles are a class of compounds that have gained significant attention due to their diverse chemical properties and wide range of applications in various fields, including pharmaceuticals, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

Triazoles can be synthesized through several methods, with one of the most common being the Huisgen 1,3-dipolar cycloaddition reaction, also known as “click chemistry.” This reaction involves the cycloaddition of azides and alkynes to form 1,2,3-triazoles under mild conditions, often catalyzed by copper(I) salts .

Industrial Production Methods

In industrial settings, triazoles are produced using large-scale batch or continuous flow processes. The choice of method depends on the specific triazole derivative being synthesized and the desired purity and yield. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is increasingly being adopted to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

Triazoles undergo various chemical reactions, including:

Oxidation: Triazoles can be oxidized to form triazolium salts.

Reduction: Reduction of triazoles can yield dihydrotriazoles.

Substitution: Triazoles can participate in nucleophilic substitution reactions, where one of the nitrogen atoms is replaced by another nucleophile.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of triazoles typically yields triazolium salts, while reduction can produce dihydrotriazoles .

Scientific Research Applications

Triazoles have a wide range of applications in scientific research:

Chemistry: Triazoles are used as building blocks in organic synthesis and as ligands in coordination chemistry.

Biology: Triazoles are studied for their antimicrobial and antifungal properties.

Industry: Triazoles are used in the production of agrochemicals, dyes, and corrosion inhibitors.

Mechanism of Action

The mechanism of action of triazoles varies depending on their specific application. In antifungal drugs, triazoles inhibit the enzyme lanosterol 14α-demethylase, which is crucial for the synthesis of ergosterol, an essential component of fungal cell membranes. This inhibition disrupts cell membrane formation, leading to fungal cell death .

Comparison with Similar Compounds

Triazoles can be compared with other nitrogen-containing heterocycles, such as:

Imidazoles: Both triazoles and imidazoles have antifungal properties, but triazoles generally exhibit broader-spectrum activity.

Pyrroles: Pyrroles are another class of five-membered heterocycles, but they contain only one nitrogen atom. Triazoles are more versatile in terms of chemical reactivity and applications.

Tetrazoles: Tetrazoles contain four nitrogen atoms and are used in pharmaceuticals and materials science.

Triazoles are unique due to their high chemical stability, strong dipole moment, and ability to form hydrogen bonds, making them valuable in various scientific and industrial applications .

Biological Activity

3Alpha,7Alpha-Dihydroxycoprostanic Acid-d3 is a bile acid derivative that plays a significant role in various biological processes, particularly in lipid metabolism and gut health. This compound is synthesized from coprostanol and is involved in the regulation of bile acid synthesis, which is crucial for digestion and absorption of dietary fats. Recent studies have highlighted its potential therapeutic applications and mechanisms of action.

Biological Functions

Bile Acid Synthesis

this compound is primarily recognized for its role in bile acid metabolism. Bile acids are essential for emulsifying fats in the intestine, facilitating their absorption. The synthesis of bile acids from cholesterol involves several enzymatic steps, where this compound acts as an intermediate or product, influencing the overall bile acid pool and homeostasis in the liver .

Gut Microbiota Modulation

Research indicates that bile acids, including this compound, can modulate gut microbiota composition. This modulation affects not only digestion but also systemic metabolic processes. Changes in gut microbiota due to bile acid variations have been linked to conditions such as obesity and metabolic syndrome .

Case Study 1: Impact on Lipid Metabolism

A study examined the effects of this compound on lipid profiles in animal models. The results demonstrated a significant reduction in serum triglycerides and cholesterol levels following administration of this compound. This suggests its potential as a therapeutic agent for managing dyslipidemia .

Case Study 2: Gut Health and Inflammation

In a model of colitis, the administration of this compound resulted in decreased inflammatory markers and improved gut barrier function. The study utilized histological analysis and cytokine profiling to assess the anti-inflammatory properties of this bile acid derivative .

Regulation of Inflammatory Pathways

The compound has been shown to influence various signaling pathways associated with inflammation. Specifically, it modulates the expression of pro-inflammatory cytokines through activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathways. This action contributes to its protective effects against intestinal inflammation .

Interaction with Gut Microbiota

this compound promotes the growth of beneficial gut bacteria while inhibiting pathogenic strains. This selective pressure can lead to improved gut health and metabolic outcomes, as a balanced microbiome is critical for maintaining homeostasis within the host .

Data Summary

Properties

Molecular Formula |

C27H46O4 |

|---|---|

Molecular Weight |

437.7 g/mol |

IUPAC Name |

(6R)-6-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-(trideuteriomethyl)heptanoic acid |

InChI |

InChI=1S/C27H46O4/c1-16(6-5-7-17(2)25(30)31)20-8-9-21-24-22(11-13-27(20,21)4)26(3)12-10-19(28)14-18(26)15-23(24)29/h16-24,28-29H,5-15H2,1-4H3,(H,30,31)/t16-,17?,18+,19-,20-,21+,22+,23-,24+,26+,27-/m1/s1/i2D3 |

InChI Key |

ITZYGDKGRKKBSN-WNOXKDKUSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C(CCC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C)C(=O)O |

Canonical SMILES |

CC(CCCC(C)C(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.